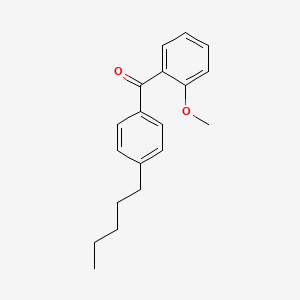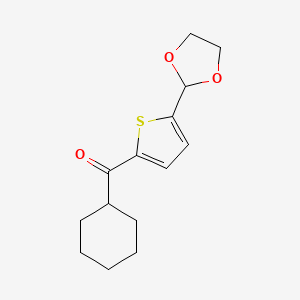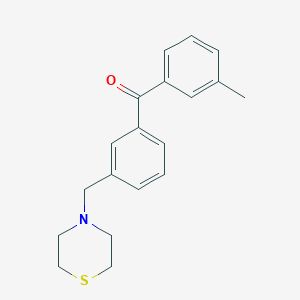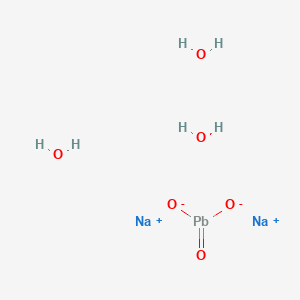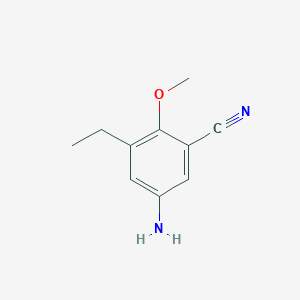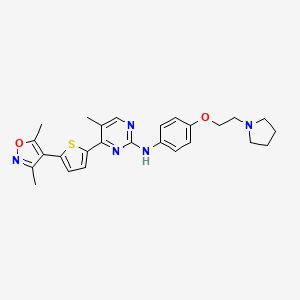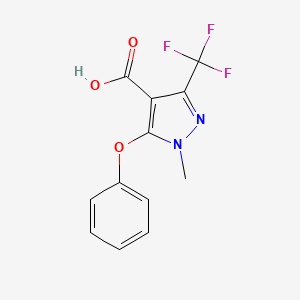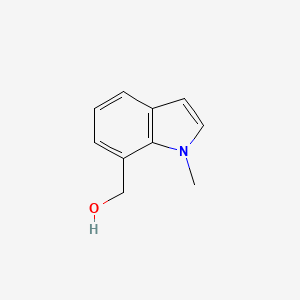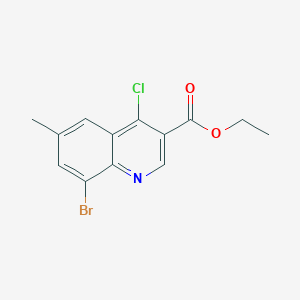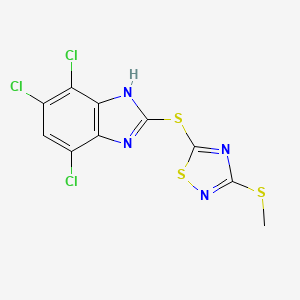
Subendazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Subendazole is a benzimidazole derivative known for its anthelmintic properties. It is primarily used to treat parasitic worm infestations in animals. The compound is structurally related to other benzimidazole anthelmintics such as albendazole and mebendazole, which are widely used in both veterinary and human medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of subendazole typically involves the condensation of 2-mercaptobenzimidazole with appropriate halogenated compounds. One common method includes the reaction of 2-mercaptobenzimidazole with 1,2-dichloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Subendazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various halogenated and alkylated benzimidazole derivatives.
Scientific Research Applications
Subendazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives.
Biology: Studied for its effects on parasitic worms and potential use in controlling parasitic infections.
Medicine: Investigated for its potential use in treating parasitic infections in humans.
Industry: Employed in the development of veterinary pharmaceuticals and as a model compound for studying benzimidazole chemistry.
Mechanism of Action
Subendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the intestinal cells of the parasites. The result is impaired glucose uptake and energy production, ultimately leading to the immobilization and death of the parasites .
Similar Compounds:
Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but broader spectrum of activity.
Mebendazole: Structurally related to this compound, used to treat a variety of helminth infections.
Fenbendazole: Used primarily in veterinary medicine, similar in structure and function to this compound.
Uniqueness of this compound: this compound is unique in its specific application for veterinary use and its particular efficacy against certain parasitic worms. While albendazole and mebendazole are used in human medicine, this compound’s primary use remains in the veterinary field, making it a specialized compound for animal health.
Properties
| 54340-66-8 | |
Molecular Formula |
C10H5Cl3N4S3 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-methylsulfanyl-5-[(4,6,7-trichloro-1H-benzimidazol-2-yl)sulfanyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H5Cl3N4S3/c1-18-9-16-10(20-17-9)19-8-14-6-4(12)2-3(11)5(13)7(6)15-8/h2H,1H3,(H,14,15) |
InChI Key |
DFNZCGDKDPIQQY-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |
| 54340-66-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



